REACTION_CXSMILES
|
S1[C:5]([CH:6]=O)=[CH:4][N:3]=[CH:2]1.[NH:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[C:13](O)(C(F)(F)F)=O>C(Cl)Cl>[CH:6]1[CH:5]=[C:4]([CH2:13][C:12]2[NH:8][CH:9]=[CH:10][CH:11]=2)[NH:3][CH:2]=1
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
S1C=NC=C1C=O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a foil-covered 250-mL three-necked flask, equipped with a magnetic stirrer and N2 inlet
|
Type
|
WAIT
|
Details
|
After a stirring period of 2 h at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (50 mL), H2O (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2 (50 mL)
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
by column chromatography (gradient elution 33–67% EtOAc hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CNC(=C1)CC2=CC=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 203.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |